molecular formula C13H10IN3O B12980819 5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one

5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one

Cat. No.: B12980819
M. Wt: 351.14 g/mol
InChI Key: ODELEVMCRNQMSU-UHFFFAOYSA-N
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Description

5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a 1-methyl group and a 5-iodoindazol-1-yl moiety.

Properties

Molecular Formula

C13H10IN3O

Molecular Weight

351.14 g/mol

IUPAC Name

5-(5-iodoindazol-1-yl)-1-methylpyridin-2-one

InChI

InChI=1S/C13H10IN3O/c1-16-8-11(3-5-13(16)18)17-12-4-2-10(14)6-9(12)7-15-17/h2-8H,1H3

InChI Key

ODELEVMCRNQMSU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)N2C3=C(C=C(C=C3)I)C=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one typically involves the iodination of 1H-indazole followed by coupling with a pyridinone derivative. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The specific steps and conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The iodine atom in the indazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indazole ring.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the potential of indazole derivatives, including 5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one, as anticancer agents. For instance, research indicates that compounds with indazole scaffolds exhibit potent inhibitory effects against various cancer cell lines. A specific derivative demonstrated an IC50 value ranging from 0.23 to 1.15 mM against multiple cancer types, suggesting strong antiproliferative activity .

Case Study:
In vitro studies showed that treatment with an indazole derivative led to increased apoptosis in breast cancer cells (4T1), characterized by upregulation of cleaved caspase-3 and Bax proteins, and downregulation of Bcl-2. This mechanism suggests that the compound may disrupt mitochondrial function and elevate reactive oxygen species (ROS) levels in cancer cells .

Kinase Inhibition

Indazole derivatives have also been identified as effective inhibitors of kinases involved in cancer progression. For example, a related compound was recognized as a dual inhibitor of HER1/HER2 kinases, showcasing excellent biochemical potency and selectivity . The optimization of these compounds through structure-activity relationship studies has led to candidates suitable for clinical trials targeting solid tumors.

Biological Evaluation

The biological evaluation of this compound extends beyond anticancer properties to include antibacterial activities. Some studies suggest that indazole derivatives can exhibit moderate antibacterial effects against both gram-positive and gram-negative bacteria, making them candidates for further exploration in antimicrobial therapies .

Mechanism of Action

The mechanism of action of 5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The iodine atom and indazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridin-2(1H)-one Derivatives

(a) 5-(3-Methoxybenzoyl)-1-methylpyridin-2(1H)-one and 5-(4-Fluorobenzoyl)-1-methylpyridin-2(1H)-one

These analogs, synthesized via C–H bond functionalization , share the 1-methylpyridin-2(1H)-one core but differ in substituents at the 5-position:

Property 5-(3-Methoxybenzoyl)-1-methylpyridin-2(1H)-one 5-(4-Fluorobenzoyl)-1-methylpyridin-2(1H)-one Target Compound (5-Iodoindazolyl Derivative)
Molecular Formula C₁₄H₁₄NO₃ C₁₄H₁₄FNO₂ C₁₃H₁₁IN₃O (estimated)
Molecular Weight 244.27 g/mol 228.10 g/mol ~352.15 g/mol (calculated)
Melting Point 133.7–134.5°C 182.7–184.2°C Not reported
Key Substituent 3-Methoxybenzoyl 4-Fluorobenzoyl 5-Iodoindazol-1-yl

Key Differences :

  • The iodine substituent in the target compound increases molecular weight significantly compared to the benzoyl analogs.
  • Halogen substituents (iodine vs. fluorine) may alter solubility, lipophilicity, and binding interactions.
(b) 5-(1-Benzyl-4-chloro-1H-imidazol-2-yl)-1,3-dimethylpyridin-2(1H)-one

This derivative features a 1,3-dimethylpyridin-2(1H)-one core with a chloroimidazolyl substituent:

  • Molecular Formula : C₁₇H₁₆ClN₃O
  • Molecular Weight : 337.78 g/mol
  • Key Feature : Chlorine atom introduces electronegativity but lacks the steric bulk of iodine.

Comparison :

  • The target compound’s indazole ring may offer enhanced aromatic stacking compared to imidazole.
  • Iodine’s larger atomic radius could improve halogen bonding in biological targets compared to chlorine.

Indazole-Containing Derivatives

(a) 2-(1-Methyl-1H-indazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

These compounds combine a pyridopyrimidinone core with a 1-methylindazolyl group. Examples include:

  • 2-(1-Methyl-1H-indazol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(1-Methyl-1H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Key Differences :

  • The pyridopyrimidinone core in these derivatives is distinct from the simpler pyridin-2(1H)-one in the target compound.
(b) 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one

This compound features a benzodiazocinone scaffold with an indole substituent:

  • Core Structure: Eight-membered benzodiazocinone vs. six-membered pyridinone.
  • Substituent : Indole vs. iodoindazole.

Comparison :

  • The benzodiazocinone core may confer conformational flexibility, whereas the pyridinone ring is planar and rigid.
  • Iodoindazole’s halogen may enhance target binding compared to indole’s hydrogen-bonding capability.

Biological Activity

5-(5-Iodo-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one, also known by its CAS number 1893415-31-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anti-cancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H8IN3O, with a molecular weight of 351.14 g/mol. The compound features an indazole scaffold, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

PropertyValue
Molecular FormulaC12H8IN3O
Molecular Weight351.14 g/mol
CAS Number1893415-31-0

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The indazole moiety can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. Subsequent steps involve iodination and functionalization to yield the final product.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of indazole derivatives, including this compound. For instance, compounds with similar scaffolds have shown significant inhibitory effects on various cancer cell lines. The structure–activity relationship (SAR) studies indicate that substitutions on the indazole core greatly influence the anti-proliferative activity.

Key Findings:

  • In vitro Studies: The compound exhibited moderate to high cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
  • Mechanism of Action: The proposed mechanisms include apoptosis induction and cell cycle arrest in cancer cells, although detailed pathways remain to be fully elucidated.

Other Biological Activities

Beyond its anti-cancer properties, there are indications that this compound may possess other pharmacological activities:

  • Enzyme Inhibition: Similar compounds have been evaluated for their ability to inhibit specific enzymes involved in cancer progression, such as FGFR (fibroblast growth factor receptor) with promising IC50 values reported in the nanomolar range .

Case Studies

Several case studies have documented the biological activity of indazole derivatives:

  • Case Study A: A derivative similar to this compound demonstrated an IC50 of 15 nM against FGFR1, showcasing its potential as a targeted therapy for cancers driven by this receptor.
  • Case Study B: In vivo studies using xenograft models revealed that indazole derivatives significantly delayed tumor growth without notable toxicity in animal models .

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